(4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronic acid
Description
(4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring linked via an ethyl group to a 2-nitroimidazole moiety. The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, while the nitroimidazole unit may confer biological activity, such as hypoxic cell targeting or radiosensitization .
Properties
CAS No. |
137756-88-8 |
|---|---|
Molecular Formula |
C11H12BN3O4 |
Molecular Weight |
261.04 g/mol |
IUPAC Name |
[4-[2-(2-nitroimidazol-1-yl)ethyl]phenyl]boronic acid |
InChI |
InChI=1S/C11H12BN3O4/c16-12(17)10-3-1-9(2-4-10)5-7-14-8-6-13-11(14)15(18)19/h1-4,6,8,16-17H,5,7H2 |
InChI Key |
FAEPTDPTTLFNSI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CCN2C=CN=C2[N+](=O)[O-])(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronic acid typically involves multiple steps. One common approach is to start with the synthesis of the imidazole ring, followed by the introduction of the nitro group and the ethyl linkage. The final step involves the formation of the boronic acid group.
Imidazole Synthesis: The imidazole ring can be synthesized using a variety of methods, including the cyclization of amido-nitriles or the reaction of triazoles with nitriles under BF3·Et2O promotion.
Nitro Group Introduction: The nitro group can be introduced via nitration reactions, typically using nitric acid or other nitrating agents.
Ethyl Linkage Formation: The ethyl linkage can be formed through alkylation reactions, where an ethyl group is introduced to the imidazole ring.
Boronic Acid Formation:
Industrial Production Methods
Industrial production methods for (4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronic acid would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Typical conditions for Suzuki-Miyaura coupling include a palladium catalyst, a base (e.g., potassium carbonate), and a suitable solvent (e.g., ethanol).
Substitution: Reagents such as halides or alkylating agents can be used for substitution reactions on the imidazole ring.
Major Products
Reduction of Nitro Group: Produces an amine-substituted derivative.
Suzuki-Miyaura Coupling: Forms biaryl compounds.
Substitution Reactions: Produces various substituted imidazole derivatives.
Scientific Research Applications
(4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronic acid has several scientific research applications:
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the synthesis of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of (4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The boronic acid group is known to form reversible covalent bonds with diols and other nucleophiles, which can be exploited in various biochemical applications .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
Electronic Effects : The nitro group in the target compound introduces electron-withdrawing effects, which may increase boronic acid acidity and enhance reactivity in cross-coupling reactions compared to benzimidazole or imidazole analogs .
Biological Activity: Benzimidazole derivatives (e.g., CAS 867044-33-5) are noted for pharmaceutical utility, while the target compound’s nitroimidazole group may enable hypoxic tumor targeting, a feature absent in non-nitro analogs .
Solubility : Nitro groups improve polarity, but solubility remains context-dependent. For example, pyren-1-yl boronic acid () precipitates in culture media despite structural predictions, highlighting the need for empirical testing .
Biological Activity
(4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronic acid, identified by its CAS number 137756-87-7, is a boronic acid derivative that has garnered attention due to its potential biological activities. This compound integrates a nitro-imidazole moiety with a boronic acid functional group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and enzyme inhibitory effects.
Chemical Structure
The structure of (4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronic acid can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that (4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronic acid exhibits significant cytotoxic effects against various cancer cell lines.
Key Findings:
- Cell Line Studies: In vitro assays showed that the compound has an IC50 value of 18.76 ± 0.62 µg/mL against the MCF-7 breast cancer cell line, indicating a potent cytotoxic effect while exhibiting no toxic effects on healthy cell lines .
- Mechanism of Action: The presence of the nitro group in the imidazole ring may enhance the compound's ability to induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and subsequent cellular stress responses.
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties.
Research Insights:
- Antibacterial Assays: The compound showed promising antibacterial activity, although specific IC50 values were not detailed in the available literature. The mechanism likely involves interference with bacterial cell wall synthesis or function due to the boronic acid moiety .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor was assessed through various biochemical assays.
Enzyme Activity Results:
- Acetylcholinesterase Inhibition: Moderate inhibition was observed with an IC50 of 115.63 ± 1.16 µg/mL.
- Butyrylcholinesterase Inhibition: Strong inhibition was noted with an IC50 of 3.12 ± 0.04 µg/mL, suggesting potential applications in neurodegenerative disease treatments where cholinesterase activity modulation is beneficial .
- Other Enzymatic Activities: The compound also exhibited antiurease and antithyrosinase activities with IC50 values of 1.10 ± 0.06 µg/mL and 11.52 ± 0.46 µg/mL, respectively .
Summary of Biological Activities
| Activity Type | Measurement | IC50 Value |
|---|---|---|
| Cytotoxicity (MCF-7) | Cancer Cell Line | 18.76 ± 0.62 µg/mL |
| Acetylcholinesterase | Enzyme Inhibition | 115.63 ± 1.16 µg/mL |
| Butyrylcholinesterase | Strong Inhibition | 3.12 ± 0.04 µg/mL |
| Antiurease | Enzyme Inhibition | 1.10 ± 0.06 µg/mL |
| Antithyrosinase | Enzyme Inhibition | 11.52 ± 0.46 µg/mL |
Case Studies
In a recent study published in December 2022, researchers formulated a cream containing this boronic acid derivative and assessed its biological activities in vivo and in vitro, confirming its antioxidant and antibacterial properties alongside notable anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
